![molecular formula C27H31N3O3 B2646657 2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone CAS No. 497060-67-0](/img/structure/B2646657.png)
2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone
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Description
Scientific Research Applications
- The crystal structure of 2,4,6-tri-tert-butylphenoxyl radical has been isolated and characterized using X-ray diffraction techniques . Understanding the distribution of spin density in this monomeric phenoxyl radical provides insights into its reactivity and potential applications in radical chemistry.
- Researchers have explored the influence of molecular structure on copolymer characteristics and OFET device performance. The fused thiophene and symmetric molecular structure of related compounds impact their semiconductor properties, offering a novel design strategy for OFET materials .
- The synthesis of 2-(4-(tert-butyl)phenoxy)(3-pyridyl) 4-(5-chloro-2-methylphenyl)piperazinyl ketone involves bromination, benzyl protection, and halogen exchange reactions. Improved yield and purification methods have been investigated .
- The compound’s 2,4,6-tri-tert-butylphenoxyl moiety may exhibit antioxidant behavior. Investigating its ability to inhibit autoxidation processes could be relevant in various contexts .
- Researchers use this compound (also known as XUA06069 ) as a reference standard for pharmaceutical testing. Its high quality ensures accurate results in drug development and analysis .
Radical Chemistry and Crystallography
Organic Field-Effect Transistors (OFETs)
Synthetic Methods and Ligand Effects
Antioxidant Properties
Pharmaceutical Testing and Reference Standards
properties
IUPAC Name |
[2-(4-tert-butylphenoxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c1-27(2,3)20-11-13-21(14-12-20)33-25-22(8-7-15-28-25)26(31)30-18-16-29(17-19-30)23-9-5-6-10-24(23)32-4/h5-15H,16-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBONMVZZTJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butyl)phenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone |
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